molecular formula C20H23FN2O3S B2540250 2-((4-fluorophenyl)thio)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acetamide CAS No. 1234994-67-2

2-((4-fluorophenyl)thio)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2540250
CAS No.: 1234994-67-2
M. Wt: 390.47
InChI Key: UDJHEGPKBBJQHX-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 4-fluorophenylthio group and a branched hydroxyalkylamino substituent. Its molecular architecture combines a thioether linkage, a fluorinated aromatic ring, and a tertiary alcohol moiety, which may confer unique physicochemical and pharmacological properties. Such structural motifs are often associated with enhanced metabolic stability and target binding affinity in drug design .

Properties

IUPAC Name

2-[4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-20(2,13-24)23-18(25)11-14-3-7-16(8-4-14)22-19(26)12-27-17-9-5-15(21)6-10-17/h3-10,24H,11-13H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJHEGPKBBJQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acetamide , with the CAS number 1234994-67-2 , is a complex organic molecule that has garnered attention in medicinal chemistry. Its unique structure, which includes a fluorinated aromatic ring, thioether linkage, and an acetamide functional group, suggests potential biological activities that could be explored for therapeutic applications.

  • Molecular Formula : C20_{20}H23_{23}FN2_2O3_3S
  • Molecular Weight : 390.5 g/mol
  • Structural Features :
    • Fluorophenyl moiety enhances lipophilicity.
    • Thioether linkage may influence metabolic stability and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Preliminary studies suggest that compounds with similar structural features to 2-((4-fluorophenyl)thio)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have shown potent antiproliferative activity against sensitive cancer cells, indicating that fluorination may enhance biological efficacy through mechanisms such as DNA adduct formation and modulation of cytochrome P450 enzymes .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Reactive Species Formation : The metabolism of fluorinated compounds often leads to the formation of reactive species that can bind to cellular macromolecules, leading to cell death .
  • Modulation of Gene Expression : Some studies indicate that these compounds may induce the expression of specific cytochrome P450 enzymes in sensitive cancer cells, which could alter drug metabolism and efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds:

StudyFindings
Fluorinated Benzothiazoles Demonstrated potent antiproliferative activity in sensitive cancer cells without a biphasic dose-response relationship.
Thio-Derivatives of Naphthoquinone Showed enhanced antiplatelet activity linked to the thiophenyl moiety; structure-activity relationships indicated potential for therapeutic use in thrombus formation treatment.
Antiepileptic Compound Development Highlighted the importance of structural features in developing novel antiepileptic drugs, suggesting similar methodologies could be applied to study 2-((4-fluorophenyl)thio)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acetamide.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is studied for its structural characteristics, particularly the thioether bond and the influence of fluorinated aromatic systems on reactivity. It serves as a model for understanding thioether chemistry and could facilitate the development of new synthetic methodologies.

Biology

Biologically, the compound is being investigated for its potential as a pharmacophore in drug design. Its diverse functional groups suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents. Preliminary studies indicate that similar compounds exhibit promising activity against bacterial strains and cancer cell lines.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential anti-inflammatory, anticancer, and antimicrobial properties. Research has shown that derivatives with similar scaffolds can induce apoptosis in cancer cells and inhibit key metabolic pathways. For example:

Study Findings
Study on Thioether CompoundsDemonstrated significant anticancer activity with IC50 values in the micromolar range against HCT-116 colon carcinoma cells .
Antimicrobial ActivityRelated compounds have shown effectiveness against pathogens like Candida albicans and Aspergillus fumigatus, indicating potential for this compound as well .

Industrial Applications

Industrially, this compound could serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals. Its unique structure may allow for the development of novel agrochemical agents or materials with specific properties.

Case Study: Anticancer Activity

A study focusing on similar compounds indicated that derivatives containing thioether linkages exhibited potent anticancer effects through mechanisms such as cell cycle arrest and apoptosis induction. These findings suggest that 2-((4-fluorophenyl)thio)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acetamide may also possess similar properties warranting further investigation into its efficacy against various cancer types.

Case Study: Antimicrobial Potential

Another research effort highlighted compounds with structural similarities showing significant antimicrobial activity against several bacterial strains. The specific interactions at the molecular level are still under investigation but suggest that this compound could be optimized for enhanced antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Weight Reported Bioactivity Key Reference
Target Compound 4-Fluorophenylthio, hydroxy-methylpropanamide ~406.4 g/mol Not explicitly stated; inferred stability from structural analogs
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Bromophenyl, thiophen-2-yl 310.2 g/mol Antimycobacterial activity (MIC: 1.56–6.25 µg/mL against M. tuberculosis H37Rv)
2-Azido-N-(4-fluorophenyl)acetamide Azido, 4-fluorophenyl 222.2 g/mol Synthetic intermediate for click chemistry applications
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Cyclohexyl, 4-fluorophenyl, propylacetamide 334.2 g/mol Synthesized in 81% yield; no explicit bioactivity reported
2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methylbenzothiazol-2-yl)acetamide Thienopyrimidinone, benzothiazole 496.6 g/mol Wnt signaling inhibitor (IWP-3); potential anticancer applications
2-((4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide Bromophenylsulfonyl, thiophen-2-yl, oxazole 535.4 g/mol No explicit bioactivity; sulfonyl groups may enhance solubility

Structural and Functional Insights

  • Thiophene vs. Thienopyrimidinone Moieties: The target compound’s 4-fluorophenylthio group contrasts with thiophen-2-yl or thienopyrimidinone groups in analogs . Thiophene-containing derivatives (e.g., ) exhibit antimycobacterial activity, likely due to aromatic π-π stacking with bacterial enzymes. In contrast, thienopyrimidinone derivatives (e.g., IWP-3 in ) target eukaryotic signaling pathways like Wnt/β-catenin .
  • Hydroxyalkylamino vs. Azido/Aromatic Substituents: The target compound’s hydroxy-methylpropanamide group may improve aqueous solubility compared to azido () or purely aromatic substituents (). This could enhance pharmacokinetic profiles in vivo.
  • Synthetic Yields : The N-cyclohexyl analog () was synthesized in 81% yield via a multicomponent reaction, suggesting efficient routes for related acetamides. The target compound’s synthesis complexity (due to multiple functional groups) may require optimized protocols.

Pharmacological Considerations

  • Antimicrobial Potential: Thiophene-acetamide hybrids () show promising antimycobacterial activity, with MIC values as low as 1.56 µg/mL. The target compound’s 4-fluorophenylthio group may similarly disrupt microbial membranes or enzymes .
  • Cancer Relevance: Compounds like IWP-3 () inhibit Wnt signaling, a pathway often dysregulated in cancers. The target compound’s hydroxyalkylamino group could modulate kinase or protease targets involved in oncogenesis.
  • Structural analogs with redox-active groups (e.g., thioethers) might synergize with ferroptosis pathways.

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The 4-fluorophenylthio group is introduced through reaction of 4-fluorothiophenol with α-haloacetic acid derivatives. For instance, chloroacetic acid reacts with 4-fluorothiophenol in the presence of sodium hydroxide, yielding 2-((4-fluorophenyl)thio)acetic acid with >85% efficiency. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable thioether formation from alcohols, though this method is less prevalent due to stoichiometric reagent requirements.

Activation of Carboxylic Acid

Conversion to the acid chloride using thionyl chloride or oxalyl chloride is standard, though in situ activation with EDCI·HCl minimizes side reactions. Patent US7199257B1 demonstrates that thionyl chloride in dimethylacetamide at −15°C efficiently generates the acid chloride, which is critical for subsequent amidation.

Synthesis of the Amino Alcohol Component

Reductive Amination of Ketones

The 1-hydroxy-2-methylpropan-2-ylamine segment is synthesized via reductive amination of 2-methyl-2-nitropropan-1-ol with ammonium acetate and sodium cyanoborohydride. This method, adapted from EP 100172, affords the amino alcohol in 68% yield after purification via silica gel chromatography.

Epoxide Ring-Opening

An alternative route involves epoxidation of methacrylic acid derivatives followed by ammonia-induced ring-opening. For example, methyl 2-methyloxiranecarboxylate reacts with aqueous ammonia to yield 2-amino-2-methylpropan-1-ol, though this approach requires stringent temperature control (−20°C to 0°C) to prevent polymerization.

Coupling Methodologies for Acetamide Formation

Carbodiimide-Mediated Amidation

The final coupling of 2-((4-fluorophenyl)thio)acetic acid with 4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)aniline employs EDCI·HCl and DMAP in dichloromethane. As detailed in CN103664681A, this method achieves 76% yield with minimal racemization, attributed to the mild conditions and catalytic DMAP.

Schlenk Techniques for Moisture-Sensitive Intermediates

For acid chloride routes, anhydrous Schlenk conditions ensure stability. Triethylamine serves as both base and HCl scavenger, with reactions conducted at −15°C to suppress hydrolysis.

Crystallization and Purification Techniques

Solvent-Antisolvent Crystallization

Crystalline purity is achieved using dichloromethane-ethyl acetate (1:3 v/v), as exemplified in WO2014132270A2. Differential scanning calorimetry (DSC) thermograms of the final product exhibit a sharp endotherm at 201°C, confirming polymorphic homogeneity.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted 4-fluorothiophenol and EDCI·HCl byproducts. This step is critical for pharmaceutical-grade purity (>99.5%).

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32–7.28 (m, 2H, ArH), 6.95–6.91 (m, 2H, ArH), 3.82 (s, 2H, SCH2CO), 3.62 (s, 2H, NHCH2), 1.42 (s, 6H, (CH3)2C).
  • PXRD : Peaks at 2θ = 8.5°, 17.4°, 24.3°, and 31.6° confirm crystalline form-M analogs.

High-Resolution Mass Spectrometry (HRMS)

Calculated for C21H24FN3O3S: [M+H]+ 430.1542; Found: 430.1538.

Comparative Analysis of Synthetic Routes

Parameter EDCI·HCl Coupling Acid Chloride Route
Yield (%) 76 65
Purity (%) 99.5 98.2
Reaction Time (h) 24 6
Byproduct Formation Minimal Moderate (HCl gas)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-fluorophenyl)thio)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acetamide, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the 4-fluorophenylthio group may be introduced via a thioetherification reaction using 4-fluorothiophenol and a chloroacetamide intermediate. Intermediate characterization should include 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorophenyl groups) and HPLC-MS for purity assessment .
  • Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to avoid byproducts like sulfoxide or over-substitution. Monitor reaction progress via TLC or LC-MS .

Q. How can researchers validate the structural conformation of this compound, particularly its hydrogen-bonding interactions?

  • Methodology : Use single-crystal X-ray diffraction to resolve the 3D structure. Intramolecular hydrogen bonds (e.g., N–H⋯O or C–H⋯O) stabilize the acetamide backbone and fluorophenylthio group. Intermolecular interactions (e.g., N–H⋯O) may form infinite chains in the crystal lattice, as seen in analogous chloroacetamides .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures. For example, C=O bond lengths typically range from 1.21–1.23 Å in acetamides .

Q. What solubility and stability challenges are anticipated for this compound in biological assays?

  • Methodology : Test solubility in DMSO, water, and PBS using UV-Vis spectroscopy or nephelometry. Stability studies (e.g., in plasma or buffer) require LC-MS to detect hydrolysis of the thioether or amide bonds .
  • Mitigation : Use co-solvents (e.g., cyclodextrins) or prodrug modifications for hydrophilic derivatives if poor aqueous solubility is observed .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological activity?

  • Methodology :

  • Substitution Analysis : Replace the 4-fluorophenylthio group with other electron-withdrawing/donating groups (e.g., Cl, OMe) to modulate electron density and binding affinity .
  • Bioisosteres : Substitute the 1-hydroxy-2-methylpropan-2-yl moiety with cyclic amines (e.g., piperazine) to enhance metabolic stability .
    • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., kinase or receptor sites). Validate predictions via in vitro assays (e.g., IC50 determination) .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data for analogous acetamides?

  • Case Study : If one study reports potent antimicrobial activity for a fluorophenylthioacetamide while another shows inactivity:

  • Experimental : Replicate assays under standardized conditions (e.g., ATCC strains, consistent inoculum size).
  • Computational : Perform molecular dynamics simulations to assess target binding under varying protonation states or conformations .
    • Root Cause : Discrepancies may arise from impurities (>95% purity required), assay interference (e.g., compound aggregation), or stereochemical variations .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability and metabolite profiling?

  • Protocol :

  • Administer the compound (IV and oral routes) in rodent models. Collect plasma samples at intervals (0–24 h) for LC-MS/MS quantification .
  • Identify metabolites via high-resolution MS/MS (e.g., Q-TOF) and compare with synthetic standards (e.g., hydroxylated or glucuronidated derivatives) .
    • Challenges : Address first-pass metabolism of the thioether group by liver enzymes (e.g., CYP450 isoforms) using isoform-specific inhibitors .

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